CTCE 9908
CAS No.: 1030384-98-5
Cat. No.: VC21539747
Molecular Formula: C86H147N27O23
Molecular Weight: 1927.3 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 1030384-98-5 |
---|---|
Molecular Formula | C86H147N27O23 |
Molecular Weight | 1927.3 g/mol |
IUPAC Name | (2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide |
Standard InChI | InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1 |
Standard InChI Key | VUYRSKROGTWHDC-HZGLMRDYSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N |
SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N |
Appearance | White lyophilised solid |
CTCE-9908 is a synthetic peptide that functions as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It is a stromal cell-derived factor 1 (SDF-1; CXCL12) analog, designed to inhibit the interaction between CXCR4 and its ligand, SDF-1. This interaction plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis, making CTCE-9908 a potential therapeutic agent for cancer treatment.
Mechanism of Action
CTCE-9908 works by competitively binding to CXCR4, preventing the receptor's activation by SDF-1. This inhibition disrupts downstream signaling pathways involved in tumor angiogenesis, cell proliferation, and metastasis. By blocking CXCR4, CTCE-9908 can potentially reduce the growth and spread of cancer cells.
Cancer Types and Effects
CTCE-9908 has been studied in various cancer types, including melanoma, prostate cancer, breast cancer, ovarian cancer, and others.
-
Melanoma: In vitro studies using B16 F10 melanoma cells showed that CTCE-9908 induces cytotoxicity and inhibits cell survival at concentrations lower than its half-maximal inhibitory concentration (IC50) .
-
Prostate Cancer: CTCE-9908 inhibited the invasive properties of prostate cancer cells and significantly reduced metastasis in an orthotopic mouse model, although it did not affect primary tumor growth .
-
Breast Cancer: Treatment with CTCE-9908 significantly reduced both primary tumor growth and metastasis in mouse models of breast cancer .
-
Ovarian Cancer: CTCE-9908 induces mitotic catastrophe in ovarian cancer cells and displays additive cytotoxic effects when combined with taxol .
In Vitro and In Vivo Studies
Clinical Trials and Development Status
CTCE-9908 has reached a maximum clinical trial phase of II, indicating ongoing research into its efficacy and safety in humans. Its development focuses on its potential as an antineoplastic agent, targeting cancers where CXCR4 plays a significant role.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume